molecular formula C11H9NO2S B3115893 5-Benzylthiazole-2-carboxylic acid CAS No. 2124262-00-4

5-Benzylthiazole-2-carboxylic acid

Cat. No.: B3115893
CAS No.: 2124262-00-4
M. Wt: 219.26
InChI Key: NLUKEQTYJCJJCV-UHFFFAOYSA-N
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Description

5-Benzylthiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylthiazole-2-carboxylic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with benzaldehyde, followed by cyclization . Another method includes the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides through a base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles to minimize environmental impact. These methods include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzylthiazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

5-Benzylthiazole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as fluorescence and electroluminescence.

Mechanism of Action

The mechanism of action of 5-Benzylthiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but without the carboxylic acid group.

    2-Aminothiazole: Another thiazole derivative with different functional groups and biological activities.

    Thiazolidine: A reduced form of thiazole with distinct chemical properties.

Uniqueness

5-Benzylthiazole-2-carboxylic acid is unique due to its specific combination of a benzyl group and a carboxylic acid group attached to the thiazole ring.

Properties

IUPAC Name

5-benzyl-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUKEQTYJCJJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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